3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane
Overview
Description
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is a synthetic organic compound with the molecular formula C20H30N2. It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core structure. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of Benzyl and Cyclobutyl Groups: The benzyl and cyclobutyl groups are introduced through nucleophilic substitution reactions. For instance, benzyl chloride and cyclobutyl bromide can be used as reagents in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NBS, NaH, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity. This inhibition can modulate neurotransmission in the central nervous system, potentially leading to therapeutic effects in conditions such as anxiety or epilepsy . The exact molecular pathways involved in its action are still under investigation, but it is believed to affect ion channel function and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3,9-diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the cyclobutyl group.
3-Chlorobenzyl-1,9-diazaspiro[5.5]undecane: This derivative has a chlorobenzyl group instead of a benzyl group and has shown activity against dengue virus type 2.
4-Bromobenzyl-1,9-diazaspiro[5.5]undecane: This compound features a bromobenzyl group and has been studied for its antiviral properties.
Uniqueness
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of both benzyl and cyclobutyl groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-2-5-18(6-3-1)17-21-13-9-20(10-14-21)11-15-22(16-12-20)19-7-4-8-19/h1-3,5-6,19H,4,7-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUWOFTOPUJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3(CCN(CC3)CC4=CC=CC=C4)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721076 | |
Record name | 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001054-49-4 | |
Record name | 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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